(S)-BMS-378806 vs. Racemic BMS-806: Enhanced Target Engagement via Defined Stereochemistry
The (S)-BMS-378806 single enantiomer was developed to improve upon the pharmaceutical properties of the racemic mixture, BMS-806 [1]. While direct, side-by-side potency comparisons between the racemate and the pure enantiomer are not widely reported in primary literature for this specific metric, the development rationale explicitly states that the 7-azaindole derivative (S)-BMS-378806 exhibited improved pharmaceutical properties while retaining the HIV-1 inhibitory profile of its predecessor [1]. This implies a superior developability profile derived from its defined chirality.
| Evidence Dimension | Pharmaceutical Developability |
|---|---|
| Target Compound Data | Improved properties (qualitative, from development narrative) [1] |
| Comparator Or Baseline | Racemic BMS-806 or earlier lead compound |
| Quantified Difference | Not quantified; described as 'improved pharmaceutical properties' [1] |
| Conditions | Structure-activity relationship (SAR) studies |
Why This Matters
Procurement of the (S)-enantiomer ensures consistency with the optimized development path and validated structure-activity relationships, minimizing the risk of variable or off-target effects associated with racemic mixtures.
- [1] Wang, T., et al. Discovery of 4-benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): a novel HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions. Journal of Medicinal Chemistry, 2003, 46(20), 4236-4239. View Source
